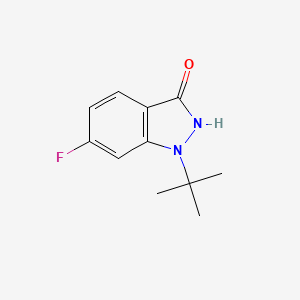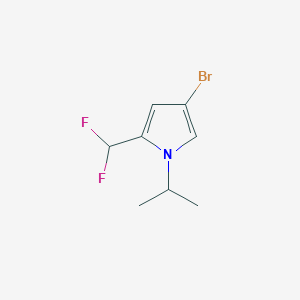
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is a compound that features an imidazole ring, a phenyl group, and an oxime functional group Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Mechanism of Action
Target of Action
The primary target of the compound 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is the V600E-BRAF kinase . This protein target is involved in various types of human cancers .
Mode of Action
The this compound interacts with its target, the V600E-BRAF kinase, through a process that involves virtual docking screening . The compound shows favorable interactions with the V600E-BRAF target, indicating a potential inhibitory effect .
Biochemical Pathways
The action of this compound on the V600E-BRAF kinase affects the MAPK pathway . This pathway is often amplified in cancers and contributes to oncogenesis .
Pharmacokinetics
The compound has shown promising pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the V600E-BRAF kinase . This inhibition could potentially disrupt the MAPK pathway, thereby affecting the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is speculated that like other imidazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl) pyridine: Known for its potential as a V600E-BRAF kinase inhibitor.
1H- and 2H-indazoles: These compounds share structural similarities and are used in various therapeutic applications.
Uniqueness
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime stands out due to the presence of the oxime group, which imparts unique reactivity and potential for diverse applications. Its combination of an imidazole ring and a phenyl group further enhances its versatility in chemical synthesis and biological research.
Properties
CAS No. |
851288-59-0 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13) |
InChI Key |
WDKJZPYRHWUAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2574939.png)

![4-[4-(Propan-2-yloxy)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)

![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2574955.png)


